
Fospropofol
概要
説明
フォスプロポフォールは、広く使用されている静脈麻酔薬であるプロポフォールの水溶性プロドラッグです。 それはしばしばそのジナトリウム塩の形で使用され、Lusedraという商品名で販売されています . フォスプロポフォールは、主に診断または治療の手順を受ける成人患者におけるモニタリング麻酔管理鎮静のための鎮静剤として使用されます .
準備方法
フォスプロポフォールは、プロポフォールのリン酸化を含む一連の化学反応によって合成されます。 調製方法は、プロポフォールと塩化ホスホリルを塩基の存在下で反応させ、続いて加水分解してフォスプロポフォールジナトリウムを得ることを含みます . 工業生産方法では、収率を最適化し、環境への影響を最小限に抑えることに重点を置いています。
化学反応の分析
フォスプロポフォールは、以下を含むいくつかの種類の化学反応を受けます。
加水分解: フォスプロポフォールは、アルカリホスファターゼによって加水分解されて、プロポフォール、リン酸、ホルムアルデヒドを生成します.
科学研究への応用
フォスプロポフォールには、いくつかの科学研究への応用があります。
科学的研究の応用
Pharmacological Background
Fospropofol (this compound disodium) is hydrolyzed in the body by alkaline phosphatase to release propofol. This conversion allows for various administration routes, including intravenous and potentially oral, enabling broader clinical applications. The pharmacokinetics of this compound suggest that it can provide effective sedation with a rapid onset and recovery time, making it suitable for outpatient procedures.
Sedation in Procedural Settings
This compound has been effectively utilized for sedation during various medical procedures:
- Colonoscopy and Bronchoscopy : Studies have demonstrated that this compound provides safe and effective sedation during these procedures, achieving high patient satisfaction and rapid recovery times. In one study, doses of 6.5 to 8 mg/kg were well tolerated, offering an alternative to midazolam for intravenous moderate sedation .
- Dental Surgery : Administered by anesthesiologists, this compound has shown promise as a safe option for sedation during minor oral surgeries .
- Intensive Care Unit Sedation : this compound has been evaluated for its effectiveness in providing short-term induction and maintenance of sedation in ICU patients. Its pharmacokinetic profile allows for flexibility in dosing regimens .
General Anesthesia
This compound's unique properties have led to its exploration in general anesthesia applications:
- Coronary Artery Bypass Graft Surgery : Research indicates that this compound can be used as an anesthetic agent during complex surgical procedures like coronary artery bypass grafting .
Pain Management and Neuropathic Conditions
This compound may extend beyond sedation into pain management:
- Neuropathic Pain : Animal studies have shown that this compound can alleviate thermal hyperalgesia in models of neuropathic pain, suggesting potential applications in pain management therapies .
Pharmacokinetics and Bioavailability
This compound's bioavailability varies significantly based on administration route:
- Intravenous Administration : Provides rapid onset with high bioavailability.
- Oral Administration : Studies indicate that bioavailability can reach approximately 20-70% depending on the dosage and route, with intraduodenal administration achieving near 100% bioavailability in animal studies .
Clinical Trials
Several clinical trials have assessed the safety and efficacy of this compound:
- A study involving elderly patients undergoing flexible bronchoscopy found that this compound provided effective sedation comparable to younger cohorts, highlighting its applicability across age groups .
- Another pilot study investigated different doses of this compound for general anesthesia induction, providing insights into optimal dosing strategies for various patient populations .
Comparative Analysis with Propofol
Feature | This compound | Propofol |
---|---|---|
Solubility | Water-soluble | Poor aqueous solubility |
Pain on Injection | Minimal | Significant |
Bioavailability (IV) | High | High |
Bioavailability (Oral) | Moderate (20-70%) | Not applicable |
Recovery Time | Rapid | Rapid |
作用機序
フォスプロポフォールは、内皮アルカリホスファターゼによってプロポフォールに代謝されるプロドラッグです。プロポフォールはその後、血液脳関門を横断し、ガンマアミノ酪酸タイプA(GABA-A)受容体に結合して、アゴニストとして作用します。 この結合は、塩化物イオンのコンダクタンスを増加させ、シナプス後ニューロンにおける新しい活動電位の発生を阻害します .
類似の化合物との比較
フォスプロポフォールは、以下のような他の類似の化合物と比較されています。
フォスプロポフォールのユニークさは、その水溶性と、長期投与による注射部位の痛みや高脂血症の発生の可能性が低いことです .
類似化合物との比較
Fospropofol is compared with other similar compounds such as:
Propofol: Unlike propofol, this compound is water-soluble and does not cause injection-site pain.
Ciprofol: Another derivative of propofol, ciprofol is also being studied for its anesthetic properties.
This compound’s uniqueness lies in its water solubility and reduced potential for injection-site pain and hyperlipidemia with long-term administration .
生物活性
Fospropofol is a novel water-soluble prodrug of propofol, primarily used as a sedative-hypnotic agent for monitored anesthesia care (MAC) in adults. Its pharmacological effects are mediated through the conversion to propofol via enzymatic hydrolysis, predominantly by endothelial alkaline phosphatase. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, efficacy, and safety profiles, supported by data tables and relevant case studies.
This compound acts as a prodrug that is converted into propofol, which then exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor. This interaction enhances chloride ion conductance across neuronal membranes, leading to hyperpolarization and inhibition of neuronal excitability. The pharmacological activity is characterized by:
- Conversion : Hydrolysis of this compound to propofol.
- Target Receptors : GABA-A receptors, specifically subunits beta-2 and beta-3 .
- Effects : Sedation and anxiolysis with minimal cardiovascular and respiratory depression compared to traditional propofol .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates its efficacy and safety in clinical settings. Key parameters include:
Parameter | Value |
---|---|
Cmax | 78.7 μg/mL |
Tmax | 4 minutes |
Volume of Distribution | 0.33 ± 0.069 L/kg |
Protein Binding | ~98% (primarily albumin) |
Half-life | 0.9 hours |
Elimination Route | Hepatic metabolism |
This compound exhibits a rapid onset of action with adequate sedation achieved within approximately 7 minutes post-administration .
Efficacy Studies
Clinical studies have established the efficacy of this compound compared to propofol. A randomized controlled trial assessed the success rate in achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 1 within 5 minutes post-administration:
- This compound Group : 97.5% success rate.
- Propofol Group : 100% success rate.
These results indicate that this compound is non-inferior to propofol in terms of efficacy for sedation .
Safety Profile
This compound has been shown to have a favorable safety profile with common adverse effects including:
- Dizziness
- Hypotension
- Respiratory depression (less pronounced than with propofol)
The incidence of injection site pain is significantly lower with this compound compared to propofol due to its water-soluble nature .
Case Studies
Several case studies highlight the successful application of this compound in various clinical scenarios:
- Moderate Sedation for Endoscopic Procedures :
- Sedation for Dental Procedures :
特性
IUPAC Name |
[2,6-di(propan-2-yl)phenoxy]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O5P/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNNONOFASOXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870295 | |
Record name | Fospropofol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fospropofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
After in-vivo conversion of fospropofol into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier, binds to GABA-A receptors and acts as an agonist. By binding to GABA-A receptor, it will cause an increase in chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron. | |
Record name | Fospropofol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
258516-89-1, 258516-87-9 | |
Record name | Fospropofol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=258516-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fospropofol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fospropofol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fospropofol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSPROPOFOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ257RZP7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fospropofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。